molecular formula C22H32N2O3 B7752334 N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B7752334
M. Wt: 372.5 g/mol
InChI Key: JRZUBYRKUNUWKS-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a cyclopentyl group, and a dipropylamino moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This step often involves the use of cyclopentyl halides in a nucleophilic substitution reaction.

    Attachment of the Dipropylamino Moiety: This can be done through reductive amination or other amine introduction techniques using dipropylamine and suitable reducing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The dipropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Various amines, thiols, and other nucleophilic species

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl Methyl Ether: Used as a solvent in organic synthesis.

    N(1)-Cyclopentyl-N(1)-methyl-1,3-propanediamine: A related compound with a similar cyclopentyl group but different functional groups.

Uniqueness

N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-4-12-24(13-5-2)14-17-18(25)10-11-19-21(17)20(15(3)27-19)22(26)23-16-8-6-7-9-16/h10-11,16,25H,4-9,12-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZUBYRKUNUWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1C(=C(O2)C)C(=O)NC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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